N-cyclopropyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide N-cyclopropyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251690-89-7
VCID: VC4238505
InChI: InChI=1S/C15H16N2O3S2/c1-17(22(19,20)12-5-3-2-4-6-12)13-9-10-21-14(13)15(18)16-11-7-8-11/h2-6,9-11H,7-8H2,1H3,(H,16,18)
SMILES: CN(C1=C(SC=C1)C(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C15H16N2O3S2
Molecular Weight: 336.42

N-cyclopropyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

CAS No.: 1251690-89-7

Cat. No.: VC4238505

Molecular Formula: C15H16N2O3S2

Molecular Weight: 336.42

* For research use only. Not for human or veterinary use.

N-cyclopropyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide - 1251690-89-7

Specification

CAS No. 1251690-89-7
Molecular Formula C15H16N2O3S2
Molecular Weight 336.42
IUPAC Name 3-[benzenesulfonyl(methyl)amino]-N-cyclopropylthiophene-2-carboxamide
Standard InChI InChI=1S/C15H16N2O3S2/c1-17(22(19,20)12-5-3-2-4-6-12)13-9-10-21-14(13)15(18)16-11-7-8-11/h2-6,9-11H,7-8H2,1H3,(H,16,18)
Standard InChI Key ZXRNLSAANKNEOC-UHFFFAOYSA-N
SMILES CN(C1=C(SC=C1)C(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

N-Cyclopropyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide (molecular formula: C15H16N2O3S2\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}_{2}, molecular weight: 336.42 g/mol) features a thiophene ring substituted at the 2-position with a carboxamide group and at the 3-position with an N-methylphenylsulfonamido moiety. The cyclopropyl group attached to the carboxamide nitrogen introduces steric constraints that influence conformational stability and intermolecular interactions .

Structural Features

  • Thiophene Core: The heteroaromatic thiophene ring provides electronic delocalization, enhancing binding to biological targets .

  • Sulfonamido Group: The N-methylphenylsulfonamido substituent (SO2N(CH3)C6H5\text{SO}_{2}\text{N}(\text{CH}_{3})\text{C}_{6}\text{H}_{5}) contributes to hydrogen bonding and hydrophobic interactions, critical for enzyme inhibition.

  • Cyclopropyl Carboxamide: The cyclopropyl moiety induces ring strain, potentially increasing metabolic stability compared to linear alkyl groups .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name3-[Benzenesulfonyl(methyl)amino]-N-cyclopropylthiophene-2-carboxamide
SMILESCN(C1=C(SC=C1)C(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3
InChIKeyZXRNLSAANKNEOC-UHFFFAOYSA-N
SolubilityNot available

Synthesis and Manufacturing

The compound is synthesized via multi-step reactions, leveraging palladium-catalyzed cross-coupling and sulfonamide formation.

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling

Recent advances in cyclopropylthiophene synthesis utilize Suzuki–Miyaura reactions with bromothiophene precursors and cyclopropylboronic acids. Optimized conditions (Pd(OAc)2_2, cataCXium A ligand, Cs2_2CO3_3, toluene/water) achieve yields up to 95% for cyclopropanation . For example:

3-Bromothiophene+Cyclopropylboronic AcidPd catalyst3-Cyclopropylthiophene\text{3-Bromothiophene} + \text{Cyclopropylboronic Acid} \xrightarrow{\text{Pd catalyst}} \text{3-Cyclopropylthiophene}

This method is scalable (0.2–1.5 mol) and avoids high catalyst loadings .

Biological Activity and Pharmacological Research

The compound exhibits broad bioactivity, with emphasis on enzyme inhibition and antimicrobial effects.

Cyclooxygenase (COX) Inhibition

In silico docking studies demonstrate high binding affinity for COX-2 (PDB ID: 3LN1), surpassing Celecoxib and Licofelone. Key interactions include:

  • Hydrogen bonding between the sulfonamido group and Arg120.

  • π-Stacking of the thiophene ring with Tyr355.

Table 2: Comparative Binding Affinities

CompoundBinding Energy (kcal/mol)Source
N-Cyclopropyl-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide-9.8
Celecoxib-8.2
Licofelone-7.6

Antimicrobial Activity

Preliminary assays indicate inhibition of Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL), attributed to sulfonamide-mediated disruption of folate synthesis.

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